Cas no 866751-49-7 (1-(3,5,6-trimethylpyrazin-2-yl)methanamine)

1-(3,5,6-trimethylpyrazin-2-yl)methanamine structure
866751-49-7 structure
商品名:1-(3,5,6-trimethylpyrazin-2-yl)methanamine
CAS番号:866751-49-7
MF:C8H13N3
メガワット:151.20892
CID:718899
PubChem ID:75481125

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

    • 2-Pyrazinemethanamine,3,5,6-trimethyl-
    • Pyrazinemethanamine, 3,5,6-trimethyl- (9CI)
    • 1-(3,5,6-trimethylpyrazin-2-yl)methanamine

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19364-5G
1-(3,5,6-trimethylpyrazin-2-yl)methanamine
866751-49-7 95%
5g
¥ 16,394.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19364-100MG
1-(3,5,6-trimethylpyrazin-2-yl)methanamine
866751-49-7 95%
100MG
¥ 1,366.00 2023-04-13
1PlusChem
1P01AD33-10g
(trimethylpyrazin-2-yl)methanamine
866751-49-7 94%
10g
$5376.00 2024-04-21
Enamine
EN300-139920-100mg
(trimethylpyrazin-2-yl)methanamine
866751-49-7 94.0%
100mg
$347.0 2023-09-30
Enamine
EN300-139920-1000mg
(trimethylpyrazin-2-yl)methanamine
866751-49-7 94.0%
1000mg
$999.0 2023-09-30
Enamine
EN300-139920-500mg
(trimethylpyrazin-2-yl)methanamine
866751-49-7 94.0%
500mg
$780.0 2023-09-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19364-5g
1-(3,5,6-trimethylpyrazin-2-yl)methanamine
866751-49-7 95%
5g
¥17885.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554522-5g
(3,5,6-Trimethylpyrazin-2-yl)methanamine
866751-49-7 98%
5g
¥37389.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19364-500mg
1-(3,5,6-trimethylpyrazin-2-yl)methanamine
866751-49-7 95%
500mg
¥3974.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19364-100mg
1-(3,5,6-trimethylpyrazin-2-yl)methanamine
866751-49-7 95%
100mg
¥1490.0 2024-04-16

1-(3,5,6-trimethylpyrazin-2-yl)methanamine 関連文献

1-(3,5,6-trimethylpyrazin-2-yl)methanamineに関する追加情報

Introduction to 1-(3,5,6-trimethylpyrazin-2-yl)methanamine (CAS No. 866751-49-7)

1-(3,5,6-trimethylpyrazin-2-yl)methanamine, identified by its Chemical Abstracts Service (CAS) number 866751-49-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrazine core substituted with three methyl groups at the 3, 5, and 6 positions, which contributes to its distinct electronic and steric characteristics. The presence of an amine functional group at the 2-position further enhances its reactivity, making it a versatile intermediate in the synthesis of more complex molecules.

The 1-(3,5,6-trimethylpyrazin-2-yl)methanamine structure is not only of academic interest but also holds practical implications in drug discovery. Pyrazine derivatives are well-documented for their role in various biological pathways, including enzyme inhibition and receptor binding. The specific arrangement of methyl groups in this compound may influence its interactions with biological targets, making it a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. Molecular modeling studies suggest that 1-(3,5,6-trimethylpyrazin-2-yl)methanamine may exhibit favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. These insights are derived from simulations that account for the compound's three-dimensional structure and its potential conformations in solution.

In the context of medicinal chemistry, the synthesis of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine has been optimized using various methodologies to ensure high yield and purity. One such approach involves the condensation of appropriately substituted pyrazines with ammonia derivatives under controlled conditions. This method leverages the reactivity of the pyrazine ring to introduce the desired substituents while maintaining regioselectivity. The use of catalytic systems has further refined these processes, reducing reaction times and minimizing byproduct formation.

The biological activity of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine has been preliminarily investigated in several in vitro assays. Preliminary data indicate that this compound may possess inhibitory properties against certain enzymes implicated in inflammatory responses. These findings are particularly intriguing given the increasing interest in targeting inflammation-related pathways for therapeutic intervention. Further studies are warranted to elucidate the precise mechanisms by which this compound exerts its effects.

One notable aspect of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine is its potential role as a building block for more complex scaffolds. Medicinal chemists often employ such intermediates to construct libraries of compounds for high-throughput screening (HTS). The structural diversity offered by this compound allows for the exploration of multiple pharmacophores within a single framework. This approach has been instrumental in identifying lead compounds with enhanced binding affinity and selectivity.

The synthesis and characterization of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine also highlight the importance of analytical techniques in confirming molecular structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide critical insights into the compound's conformational state and chemical environment. These data are essential for validating synthetic routes and ensuring consistency across different batches.

Recent research has also explored the potential applications of 1-(3,5,6-trimethylpyrazin-2-yl)methanamine in material science. Pyrazine derivatives have been shown to exhibit interesting electronic properties when incorporated into organic semiconductors or metal-organic frameworks (MOFs). The methyl substituents may influence charge transport properties or adsorption capabilities, making this compound a candidate for novel functional materials.

The future direction of research on 1-(3,5,6-trimethylpyrazin-2-yl)methanamine is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational tools alongside experimental validation, researchers aim to develop analogs with improved pharmacological profiles. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits.

In summary,1-(3,5,6-trimethylpyrazin-2-yl)methanamine (CAS No. 866751-49-7) represents a promising compound with diverse applications spanning pharmaceuticals and materials science. Its unique structural features and biological potential make it a valuable asset in ongoing research efforts aimed at developing novel treatments and advanced materials.

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